Ortho vs. Para Substitution: LogP and PSA Differentiation Relative to Cue-lure (CAS 3572-06-3)
The target compound exhibits a calculated LogP of 2.31 and a PSA of 43.37 Ų . In comparison, the para-substituted isomer Cue-lure (4-(3-oxobutyl)phenyl acetate, CAS 3572-06-3) has a computed XLogP3 of 1.7 and an identical PSA of 43.37 Ų [1]. The +0.61 LogP difference (a ~4-fold increase in calculated lipophilicity) is attributable to both the ortho-substitution pattern and the ethyl spacer, which shield the polar ester moiety more effectively than the para-directly-attached architecture. This difference in lipophilicity is predictive of differential membrane partitioning, organic solvent extraction efficiency, and chromatographic retention behavior, all of which are relevant to synthetic workup and purification protocols.
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.31; PSA = 43.37 Ų; Rotatable bonds = 8 |
| Comparator Or Baseline | Cue-lure (CAS 3572-06-3): XLogP3 = 1.7; PSA = 43.37 Ų; Rotatable bonds = 5 |
| Quantified Difference | ΔLogP = +0.61 (factor of ~4 in octanol/water partition); ΔRotatable bonds = +3; PSA identical |
| Conditions | Calculated/estimated values from ChemSrc database (target) and PubChem computed properties (comparator) |
Why This Matters
A 0.61 LogP unit difference translates to measurably distinct extraction and purification behavior, meaning generic substitution with Cue-lure would alter solvent partitioning and chromatographic retention times in synthetic workflows.
- [1] PubChem. Compound Summary for CID 19137, 4-(p-Acetoxyphenyl)-2-butanone (Cue-lure, CAS 3572-06-3). Computed properties: Molecular Weight 206.24 g/mol; XLogP3 1.7; Rotatable Bond Count 5; H-Bond Acceptor Count 3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3572-06-3. View Source
